(Difluoromethyl)trimethylsilane
Overview
Description
(Difluoromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H10F2Si. The compound is known for its utility in difluoromethylation reactions, which are valuable in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
(Difluoromethyl)trimethylsilane is primarily used as a difluoromethylation reagent . Its primary targets are carbonyl compounds , such as aldehydes, ketones, and aldimines . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic difluoromethylation . This involves the transfer of the difluoromethyl moiety from the silicon center of this compound to the electrophilic carbon of the carbonyl group . The nucleophilic activation of the silicon center is facilitated by Lewis base initiators .
Biochemical Pathways
The difluoromethylation of carbonyl compounds leads to the formation of difluoromethylated compounds . These compounds are of significant interest in materials science and medicinal and agricultural chemistry due to their unique properties . The exact biochemical pathways affected by these compounds would depend on their specific structures and the biological systems in which they are utilized.
Pharmacokinetics
The compound’svolatility (boiling point: 52°C) and hydrophobicity (density: 0.877 g/cm3) suggest that it could be rapidly absorbed and distributed in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the nature of the difluoromethylated products and their interactions with biological macromolecules. In general, the introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, potentially influencing its biological activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action of this compound. For instance, the compound’s difluoromethylation reaction can proceed smoothly in the presence of CsF/18-crown-6 at room temperature . Furthermore, the compound’s stability may be affected by light and moisture, necessitating storage in a dark, inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
(Difluoromethyl)trimethylsilane plays a significant role in biochemical reactions, particularly in the difluoromethylation of carbonyl compounds. It interacts with enzymes such as aldehyde dehydrogenases and ketone reductases, facilitating the transfer of the difluoromethyl group to aldehydes and ketones . These interactions are typically nucleophilic, where the silicon center of this compound is activated by Lewis bases, allowing the difluoromethyl group to be transferred to electrophilic centers on the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling molecules through difluoromethylation. This can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound can affect the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. It can inhibit or activate enzymes by modifying their active sites or regulatory regions. The binding interactions often involve the formation of stable difluoromethylated intermediates, which can alter the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cultures where it can continuously modify biomolecules over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify target biomolecules without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role in difluoromethylation reactions. It interacts with enzymes such as cytochrome P450s and other oxidases, which can facilitate its incorporation into various metabolites. These interactions can affect the levels of key metabolites and alter the metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, this compound may be preferentially taken up by cells expressing certain transporters, leading to localized effects in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of (Difluoromethyl)trimethylsilane can be achieved through several methods:
Broicher Method (1990): This method involves the reaction of trimethylchlorosilane with bromochlorodifluoromethane in the presence of hexamethylphosphoramide, followed by reduction with tributyltin hydride.
Prakash Method (2003): This method uses difluoromethyl phenyl sulfone and magnesium turnings, followed by reaction with trimethylchlorosilane.
Tyutyunov Method (2011): This method involves the reduction of trifluoromethyltrimethylsilane with sodium borohydride to produce this compound.
Chemical Reactions Analysis
(Difluoromethyl)trimethylsilane undergoes various types of chemical reactions:
Nucleophilic Difluoromethylation: The compound can act as a nucleophilic difluoromethylating agent, particularly in the presence of cesium fluoride (CsF) and 18-crown-6.
Copper-Catalyzed Coupling Reactions: It can participate in copper-catalyzed coupling reactions with aryl or vinyl iodides, using cesium fluoride as an initiator and N-methyl-2-pyrrolidone (NMP) as the solvent.
Reduction Reactions: The compound can be reduced to difluoromethyltrimethylsilane using sodium borohydride.
Scientific Research Applications
(Difluoromethyl)trimethylsilane has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable reagent in drug development.
Materials Science: The compound is used in the development of materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
(Difluoromethyl)trimethylsilane can be compared with other similar compounds, such as:
(Trifluoromethyl)trimethylsilane: This compound is used for trifluoromethylation reactions and is known for its higher reactivity compared to this compound.
(Difluoromethyl)phenyldimethylsilane: This compound is another difluoromethylating agent, but it has different reactivity and selectivity profiles compared to this compound.
Bis(trimethylsilyl)difluoromethane: This compound is a synthetic analogue of this compound and is used in similar difluoromethylation reactions.
Properties
IUPAC Name |
difluoromethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2Si/c1-7(2,3)4(5)6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKFLLNDYNWCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457496 | |
Record name | (Difluoromethyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65864-64-4 | |
Record name | (Difluoromethyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Difluoromethyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (Difluoromethyl)trimethylsilane useful in organic synthesis?
A1: this compound serves as a nucleophilic difluoromethylating agent. [, ] This means it readily donates its CF2H group to electron-deficient sites in other molecules. This property, combined with its relative stability and ease of handling, makes it a valuable tool for introducing the CF2H moiety, which often imparts desirable properties to pharmaceuticals, materials, and agrochemicals. []
Q2: How does this compound react with electron-deficient heterocycles?
A2: this compound can undergo nucleophilic addition reactions with electron-deficient heterocycles. [, ] A prime example is its reaction with aromatic isoxazoles, particularly those activated by electron-withdrawing groups like nitro, triflyl, or phenylsulfonyl groups. In the presence of a fluoride source like tetramethylammonium fluoride, this compound adds to the isoxazole ring, introducing the CF2H group with good regio- and diastereoselectivity. This reaction is particularly relevant for synthesizing difluoromethylated analogs of biologically active compounds like fluralaner, a potent insecticide. []
Q3: Can you explain the mechanism of nucleophilic difluoromethylation using this compound with an example?
A3: Let's consider the example of difluoromethylation of aromatic isoxazoles: []
Q4: What other types of reactions can this compound participate in?
A4: Besides nucleophilic additions, this compound engages in several other reaction types: []
- Nucleophilic Substitution: It can react with alkyl and (heteroaryl) thiocyanates in the presence of copper thiocyanate to produce difluoromethyl thioethers. [, ]
- Cross-Coupling: In the presence of copper catalysts and N-heterocyclic carbene ligands, this compound participates in cross-coupling reactions with aryl halides, yielding difluoromethyl arenes. []
- Addition to α-Imino Ketones: It can add to α-imino ketones, followed by reduction, to produce difluoromethyl-substituted amino alcohols. []
Q5: Are there any computational studies on this compound and its reactivity?
A5: While specific QSAR models or extensive computational studies focusing solely on this compound might not be as prevalent in the provided literature, its reactivity and reaction mechanisms have been investigated computationally in the context of specific reactions. For instance, density functional theory (DFT) calculations have been employed to understand the mechanism of copper-catalyzed cross-coupling reactions involving this compound. [, ] These calculations help elucidate the reaction pathway, identify key intermediates, and provide insights into factors influencing reactivity and selectivity.
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